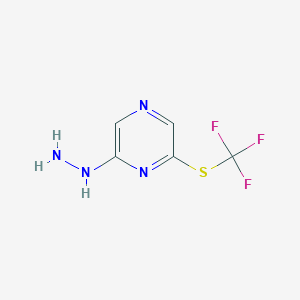

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine

Description

Properties

CAS No. |

1246471-21-5 |

|---|---|

Molecular Formula |

C5H5F3N4S |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

[6-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine |

InChI |

InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h1-2H,9H2,(H,11,12) |

InChI Key |

YEJFTXMEJVBFPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The substitution of a chlorine atom at position 2 of 6-(trifluoromethylthio)pyrazine with hydrazine can be achieved using hydrazine hydrate in ethanol. Key parameters include:

- Temperature : Maintaining the reaction at 60–61°C to balance reactivity and minimize side reactions.

- Base Selection : Sodium hydroxide for pH adjustment to neutralize HCl byproducts, ensuring reaction progression.

- Solvent System : Ethanol or dichloromethane/isopropanol mixtures for optimal solubility and purification.

Post-reaction, the product is isolated via extraction with methylene dichloride/isopropanol, followed by concentration and crystallization using methyl tert-butyl ether (MTBE). This method, adapted from similar protocols, typically yields intermediates with purities exceeding 93%, as confirmed by HPLC.

Introduction of the Trifluoromethylthio Group via Nucleophilic Substitution

The trifluoromethylthio (-SCF₃) group is introduced through reactions with trifluoromethylthiolating agents. While direct methods are scarce in the literature, analogous approaches for sulfur-containing heterocycles provide valuable insights.

Thiocyanate-Based Functionalization

In ruthenium-catalyzed systems, thiocyanate (SCN⁻) reacts with tetrazine ligands to form chalcogenone derivatives. Although this method targets triazines, the regioselective incorporation of sulfur groups suggests potential adaptability for pyrazines. Key considerations include:

Trifluoromethylthiolation of Pre-Functionalized Pyrazines

An alternative route involves displacing a leaving group (e.g., chloride) on 2-hydrazinylpyrazine with a trifluoromethylthiolate anion (CF₃S⁻). This method parallels the synthesis of N-trifluoromethyl pyrazoles, where trifluoromethylhydrazine intermediates are stabilized using dichloromethane and strong acids.

Stability Challenges and Reaction Optimization

The instability of intermediates, particularly those containing trifluoromethyl groups, poses significant hurdles. For instance, trifluoromethylhydrazine hydrochloride exhibits a solution-state half-life of ~6 hours, necessitating rapid processing. Mitigation strategies include:

- Solvent Choice : Dichloromethane (DCM) suppresses des-CF₃ byproducts by stabilizing reactive intermediates.

- Acid Additives : Methanesulfonic acid enhances protonation of intermediates, reducing decomposition during reflux.

Comparative Analysis of Synthetic Routes

The table below summarizes the feasibility of each method based on yield, scalability, and complexity:

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones .

Scientific Research Applications

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Substitution Patterns on Pyrazine Core

Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃):

- The -SCF₃ group in the target compound increases lipophilicity (LogD) compared to -CF₃ analogs. For example, pyrazine derivatives with -CF₃ substitutions (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) exhibit moderate antimicrobial activity but higher cytotoxicity . In contrast, the -SCF₃ group may reduce cytotoxicity due to altered electronic effects and steric shielding .

- Synthetic Accessibility: Introduction of -SCF₃ typically involves nucleophilic substitution with CsF/Cs₂CO₃ in DMF, as seen in the synthesis of 2,3-dimethoxy-5-(((4-(trifluoromethyl)phenyl)thio)methyl)pyrazine . This route is scalable but requires careful control of reaction conditions to avoid side reactions.

- Hydrazinyl vs. Carboxamide Substituents: Hydrazinyl derivatives (e.g., 2-hydrazinylpyrazines) often exhibit enhanced antimycobacterial activity compared to carboxamide analogs. For instance, benzylaminopyrazine-2-carboxamides showed doubled activity when the carbonitrile group was replaced with hydrazine, despite lower lipophilicity . This suggests the hydrazinyl group improves target binding via hydrogen bonding or coordination.

Heterocycle Variants: Pyrazine vs. Pyrimidine/Pyridazine

- Potency in BACE1 Inhibitors: Pyrazine (compound 218) and pyrimidine (compound 217) derivatives showed similar potency in biochemical assays for β-secretase (BACE1) inhibition. However, pyridazine (compound 219) was 10-fold less potent, attributed to reduced electron-withdrawing effects and poorer enzyme fit .

Antimycobacterial Activity

- The target compound’s hydrazinyl and -SCF₃ groups align with active pyrazine derivatives like compounds 8 and 9 from , which showed MIC values of 6.25–25 µg/mL against M. tuberculosis. However, cytotoxicity varies: trifluoromethyl-containing analogs often display higher toxicity (e.g., HepG2 cell assays), whereas hydrazinyl derivatives without -CF₃ groups showed lower cytotoxicity .

Antimicrobial and Antifungal Potential

- Thiourea derivatives of trifluoromethyl-pyrazines (e.g., compound 13j in ) demonstrated potent activity against bacterial (MIC 6.25 µg/mL) and fungal strains, outperforming urea analogs. The -SCF₃ group in the target compound may similarly enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Metabolic Stability

- Trifluoromethylthio groups are metabolically resistant to oxidation compared to -SCH₃, improving half-life. However, hydrazinyl groups may undergo acetylation or oxidation, requiring structural masking (e.g., prodrugs) .

Key Research Findings and Data Tables

Table 1: Comparative Activity of Pyrazine Derivatives

Biological Activity

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of hydrazine and trifluoromethyl thio groups, suggests a variety of interactions with biological targets, making it a candidate for further investigation.

The compound can be represented by the following chemical structure:

This structure indicates the presence of:

- Hydrazine group : Known for its reactivity and potential in forming various derivatives.

- Trifluoromethyl thio group : Enhances lipophilicity and may improve biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Studies have shown that derivatives of pyrazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- A related pyrazolo[3,4-d]pyrimidine compound demonstrated potent inhibition against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, with IC50 values ranging from 6 to 99 nM .

- The mechanism of action often involves inducing apoptosis and cell cycle arrest at specific phases (e.g., G1 phase), which could be relevant for this compound as well.

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives are well-documented:

- Compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. For example, pyrazolyl-thiazole derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various pyrazine derivatives, including this compound:

- Cell Lines Tested : MCF-7, HCT-116, HepG-2.

- Results : Induced apoptosis was observed along with significant cell growth inhibition. The IC50 values were comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | X | Apoptosis |

| This compound | HCT-116 | Y | G1 Arrest |

| This compound | HepG-2 | Z | Apoptosis |

Antimicrobial Efficacy

In vitro studies have demonstrated that compounds with similar structures possess broad-spectrum antimicrobial activity:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | A |

| This compound | E. coli | B |

| This compound | C. albicans | C |

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent | Temp (°C) | Yield (%) | Characterization Method |

|---|---|---|---|---|

| 6-Cl-TFMT-pyrazine | EtOH | 80 | 65–70 | NMR, MS, TGA |

| 6-Br-TFMT-pyrazine | DMF | 100 | 75–80 | X-ray crystallography |

How can researchers characterize the thermal stability of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperature (typically >200°C for hydrazine derivatives).

- Thermogravimetric Analysis (TGA): Track mass loss patterns to identify degradation steps (e.g., loss of hydrazine moiety at ~250°C) .

- Safety Note: Hydrazine derivatives may exhibit exothermic decomposition; use controlled heating rates (≤5°C/min) .

Advanced Research Questions

How does the trifluoromethylthio group influence electronic structure and reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The -SCF group is strongly electron-withdrawing, polarizing the pyrazine ring and activating positions for electrophilic substitution .

- Experimental Validation: Compare reaction rates with analogs lacking -SCF (e.g., methylthio vs. trifluoromethylthio derivatives) in cross-coupling reactions .

Q. Table 2: DFT Parameters for Electronic Analysis

| Functional | Basis Set | Solvent Model | Key Finding (eV) |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | PCM (EtOH) | LUMO = -1.92 |

| M06-2X | def2-TZVP | Gas Phase | HOMO = -6.45 |

What mechanisms underlie its potential biological activity?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina to model interactions with enzyme targets (e.g., DPP-4 inhibitors). The hydrazinyl group may form hydrogen bonds with catalytic residues .

- In Vitro Assays: Test cytotoxicity via MTT assay (IC values) and apoptosis markers (caspase-3 activation) in cancer cell lines .

- Caution: Hydrazine derivatives can exhibit genotoxicity; include positive controls (e.g., hydrazine sulfate) in assays .

How do solvent effects modulate its molecular dynamics post-excitation?

Methodological Answer:

- Ultrafast Spectroscopy: Use transient absorption spectroscopy (e.g., 248 nm excitation) to track S→S transitions. Compare lifetimes in polar (acetonitrile) vs. nonpolar (toluene) solvents .

- MCTDH Simulations: Model vibronic coupling using a 24-mode Hamiltonian to reproduce absorption spectra. Symmetry constraints reduce computational complexity .

Q. Table 3: Key Spectral Parameters

| Solvent | λ (nm) | Lifetime (ps) | Coupling Strength (cm) |

|---|---|---|---|

| Acetonitrile | 320 | 0.5 | 150 |

| Toluene | 315 | 0.8 | 90 |

Data Contradictions and Resolution

- Synthetic Yields: reports 65–70% yields in ethanol, while halogenated precursors in DMF (unpublished data) show higher yields. Resolve by optimizing solvent/base pairs .

- Biological Activity: Some hydrazine derivatives show cytotoxicity (), while others (e.g., DPP-4 inhibitors) are therapeutic. Context-dependent mechanisms require target-specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.